Synthetic Intermediate in RET Kinase Inhibitor Patents as a Diversification Handle
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is explicitly identified as a synthetic intermediate in the preparation of substituted pyrazolo[1,5-a]pyridine compounds claimed as RET kinase inhibitors [1]. The bromine atom at the C3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl, heteroaryl, or amine substituents [2]. In contrast, the non-halogenated pyrazolo[1,5-a]pyridine core or analogs bearing only a C6 fluoro substituent lack this orthogonal diversification capability, requiring additional synthetic steps to introduce a coupling handle .
| Evidence Dimension | Synthetic utility as a diversification intermediate in RET kinase inhibitor patent claims |
|---|---|
| Target Compound Data | Explicitly listed as intermediate; C3-Br serves as cross-coupling handle |
| Comparator Or Baseline | Non-halogenated pyrazolo[1,5-a]pyridine core or 6-fluoro-only analog |
| Quantified Difference | Enables orthogonal diversification without additional functionalization steps |
| Conditions | Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under standard conditions |
Why This Matters
This compound enables a single-step diversification strategy in RET inhibitor lead optimization, reducing synthetic complexity and accelerating SAR exploration.
- [1] Andrews, S. W.; et al. Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. U.S. Patent US20240066029A1, 2023. View Source
- [2] Pyridine-derivatives.com. Extracurricular laboratory: Synthetic route of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. 2022. View Source
